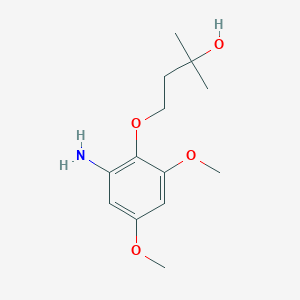
Paraformaldehyde-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paraformaldehyde (13C) is a polymer of formaldehyde that contains the carbon-13 isotope. It is a white crystalline powder with a slight formaldehyde odor. This compound is widely used in scientific research due to its unique isotopic labeling, which makes it valuable for nuclear magnetic resonance (NMR) studies and other analytical techniques .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Paraformaldehyde (13C) is synthesized by the polymerization of formaldehyde (13C). The process involves the slow formation of paraformaldehyde in aqueous formaldehyde solutions, especially when stored in cold conditions. The polymerization results in a white precipitate .
Industrial Production Methods
In industrial settings, paraformaldehyde (13C) is produced by heating formaldehyde (13C) solutions to induce polymerization. The process may involve the addition of stabilizers like methanol to limit the extent of polymerization .
Analyse Chemischer Reaktionen
Types of Reactions
Paraformaldehyde (13C) undergoes several types of chemical reactions, including:
Depolymerization: Heating paraformaldehyde (13C) can depolymerize it into formaldehyde gas.
Hydrolysis: In the presence of water, acids, or bases, paraformaldehyde (13C) can be converted back into formaldehyde solution.
Common Reagents and Conditions
Heat: Used for depolymerization to produce formaldehyde gas.
Water, Acids, and Bases: Used for hydrolysis to produce formaldehyde solution.
Major Products Formed
Formaldehyde Gas: Produced by dry heating paraformaldehyde (13C).
Formaldehyde Solution: Produced by hydrolysis in the presence of water, acids, or bases.
Wissenschaftliche Forschungsanwendungen
Paraformaldehyde (13C) has a wide range of applications in scientific research:
Wirkmechanismus
Paraformaldehyde (13C) exerts its effects primarily through the release of formaldehyde (13C) upon depolymerization. Formaldehyde (13C) can crosslink proteins and nucleic acids, making it an effective fixative for biological samples. This crosslinking ability is due to the formation of covalent bonds between formaldehyde and functional groups in proteins and nucleic acids, resulting in an insoluble meshwork that preserves the structural integrity of the samples .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formaldehyde (13C): The monomeric form of paraformaldehyde (13C), used in similar applications but in a different physical state.
Paraformaldehyde-d2: A deuterated form of paraformaldehyde, used for different isotopic labeling studies.
Formaldehyde-d2 Solution: A deuterated solution of formaldehyde, used in NMR studies.
Uniqueness
Paraformaldehyde (13C) is unique due to its polymeric nature and the presence of the carbon-13 isotope. This makes it particularly valuable for NMR studies and other analytical techniques that require isotopic labeling. Its ability to release formaldehyde (13C) upon depolymerization also makes it versatile for various applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
CH4O2 |
|---|---|
Molekulargewicht |
49.034 g/mol |
IUPAC-Name |
(113C)methanediol |
InChI |
InChI=1S/CH4O2/c2-1-3/h2-3H,1H2/i1+1 |
InChI-Schlüssel |
CKFGINPQOCXMAZ-OUBTZVSYSA-N |
Isomerische SMILES |
[13CH2](O)O |
Kanonische SMILES |
C(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



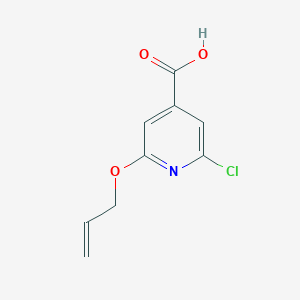
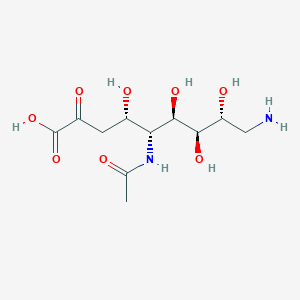
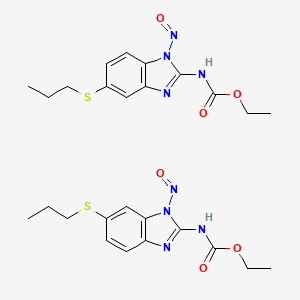

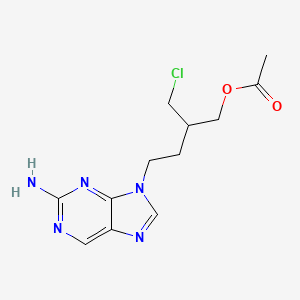
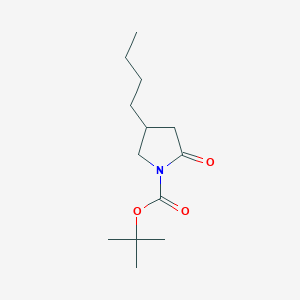
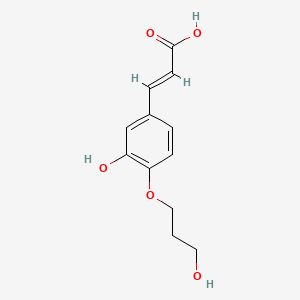
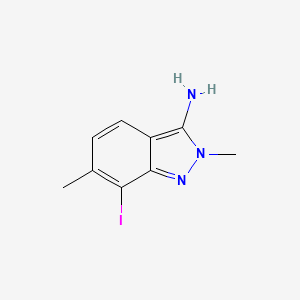
![[1-(4-Aminophenyl)cyclohexyl]methanol](/img/structure/B13845213.png)
![3-[(Cyclopropylmethyl)oxy]-5-(hydroxymethyl)phenol](/img/structure/B13845221.png)


